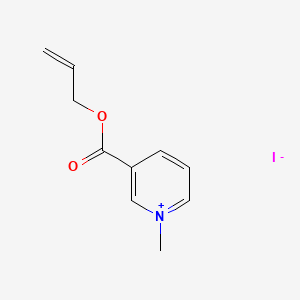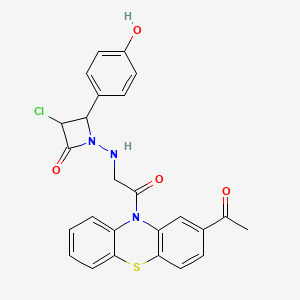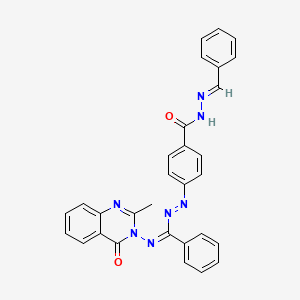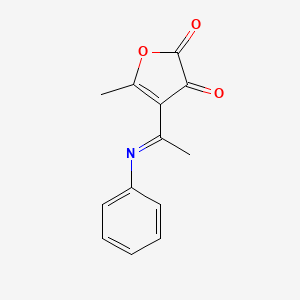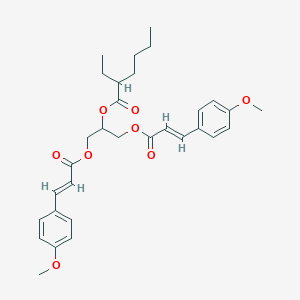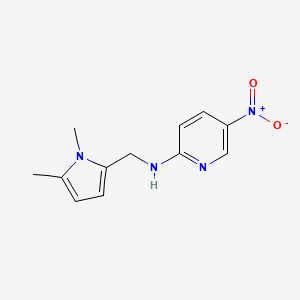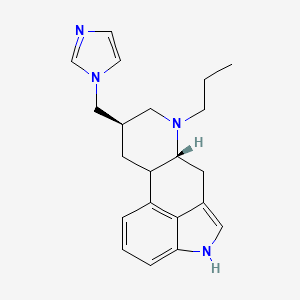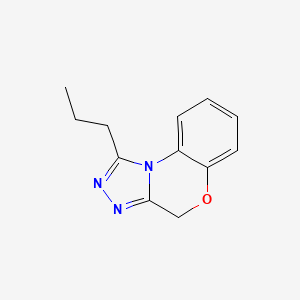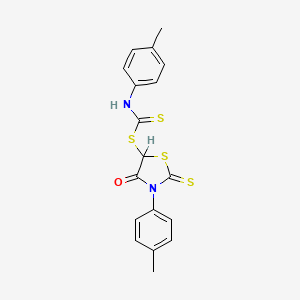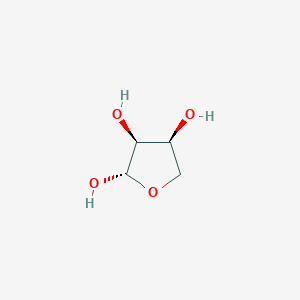
L-Erythrofuranose, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Erythrofuranose, (S)- is a stereoisomer of erythrofuranose, a type of furanose sugar. Furanose sugars are five-membered ring structures that are commonly found in various biological molecules. L-Erythrofuranose, (S)- is particularly interesting due to its unique stereochemistry, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Erythrofuranose, (S)- can be synthesized through several methods. One common approach involves the degradation of 2,3-O-isopropylidene-L-rhamnofuranose to L-erythrose, followed by chain elongation and subsequent cyclization to form L-Erythrofuranose, (S)- . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of L-Erythrofuranose, (S)- often involves microbial biotransformation and enzymatic catalysis. These methods are preferred due to their efficiency and the ability to produce the compound in large quantities . The use of genetically engineered microorganisms can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: L-Erythrofuranose, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the stereochemistry of the compound, which can affect the reactivity of different functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of L-Erythrofuranose, (S)- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Erythrofuranose, (S)- can lead to the formation of lactones, while reduction can yield various alcohols .
Wissenschaftliche Forschungsanwendungen
L-Erythrofuranose, (S)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in various metabolic pathways. In medicine, derivatives of L-Erythrofuranose, (S)- have been evaluated for their antiviral activity, particularly against herpesviruses . In industry, it is used in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of L-Erythrofuranose, (S)- involves its interaction with specific molecular targets. For example, in its antiviral applications, it has been shown to inhibit viral DNA processing, which prevents the replication of the virus . The exact pathways involved can vary depending on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
L-Erythrofuranose, (S)- can be compared with other furanose sugars such as D-erythrofuranose and ribofuranose. One of the key differences is its stereochemistry, which can influence its reactivity and interactions with other molecules. For example, L-Erythrofuranose, (S)- has been shown to have different antiviral activity profiles compared to its D-isomer . Other similar compounds include various ribofuranosides, which are commonly found in nucleic acids and have important biological functions .
Conclusion
L-Erythrofuranose, (S)- is a fascinating compound with unique stereochemistry that influences its reactivity and interactions Its various preparation methods, chemical reactions, and scientific research applications make it a valuable compound in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
1932326-49-2 |
|---|---|
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.10 g/mol |
IUPAC-Name |
(2S,3S,4S)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m0/s1 |
InChI-Schlüssel |
FMAORJIQYMIRHF-HZLVTQRSSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H](O1)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



